N-ethyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide
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Overview
Description
N-ethyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide typically involves multi-step organic reactions. The starting materials might include ethylamine, 4-methylbenzyl chloride, and imidazole derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of imidazole rings to form more saturated compounds.
Substitution: Replacement of the thioether group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(5-(hydroxymethyl)-2-((4-chlorobenzyl)thio)-1H-imidazol-1-yl)acetamide
- N-ethyl-2-(5-(hydroxymethyl)-2-((4-methoxybenzyl)thio)-1H-imidazol-1-yl)acetamide
Uniqueness
N-ethyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is unique due to its specific substitution pattern on the imidazole ring and the presence of the 4-methylbenzyl thioether group. These structural features might confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-ethyl-2-[5-(hydroxymethyl)-2-[(4-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-3-17-15(21)9-19-14(10-20)8-18-16(19)22-11-13-6-4-12(2)5-7-13/h4-8,20H,3,9-11H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHWQIQYBOEPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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